molecular formula C9H11BrN2O B581675 3-Amino-5-bromo-N,N-dimethylbenzamide CAS No. 1369784-97-3

3-Amino-5-bromo-N,N-dimethylbenzamide

Cat. No. B581675
CAS RN: 1369784-97-3
M. Wt: 243.104
InChI Key: PJJBQBSUZZRHLX-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N,N-dimethylbenzamide is a chemical compound with the CAS Number: 1369784-97-3 . It has a molecular weight of 243.1 .


Molecular Structure Analysis

The molecular formula of 3-Amino-5-bromo-N,N-dimethylbenzamide is C9H11BrN2O . The InChI code is 1S/C9H11BrN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The density of 3-Amino-5-bromo-N,N-dimethylbenzamide is approximately 1.5±0.1 g/cm3 . It has a boiling point of 376.7±32.0 °C at 760 mmHg . The flash point is 181.6±25.1 °C .

Scientific Research Applications

Insecticide Synthesis

3-Amino-5-bromo-N,N-dimethylbenzamide could potentially be used in the synthesis of anthranilic diamides insecticides . Anthranilic diamides, such as Cholrantraniliprole and Cyantraniliprole, are broad-spectrum insecticides developed by Dupont Company . They act on the ryanodine receptor and are known for their efficiency, low toxicity, and environmental friendliness .

Medicinal Chemistry

Given the presence of functional groups like amide, bromo, the molecule could be of interest in the field of medicinal chemistry. These functional groups are often involved in drug-protein interactions, and the compound could potentially be used as a building block in the synthesis of new pharmaceuticals.

Materials Science

The compound could also be of interest in materials science. The presence of both amide and halogen functional groups could potentially allow for interesting interactions with other materials, possibly leading to the development of new materials with unique properties.

Chemical Synthesis

3-Amino-5-bromo-N,N-dimethylbenzamide could be used as a starting material or intermediate in various chemical syntheses . The presence of both amide and bromo groups could allow for a variety of reactions, including substitution and addition reactions .

Chromatography

The compound could potentially be used in chromatography, a method used to separate mixtures . The amide and bromo groups could interact with the stationary phase in a chromatography column, allowing for the separation of different compounds based on their interactions .

Analytical Chemistry

3-Amino-5-bromo-N,N-dimethylbenzamide could potentially be used in analytical chemistry . Its unique structure and properties could make it useful as a standard or reference compound in various analytical techniques .

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-N,N-dimethylbenzamide, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-amino-5-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJBQBSUZZRHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-N,N-dimethylbenzamide

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